BenchChemオンラインストアへようこそ!

Rosthornin B

NLRP3 inflammasome anti-inflammatory innate immunity

Rosthornin B is a structurally unique ent-kaurene diterpenoid (ent-11α,19-diacetoxy-7β,13β-dihydroxykaur-16-en-15-one) that directly targets the NLRP3-NEK7 interface to block inflammasome assembly. Its distinct acetylation pattern confers superior NLRP3 inhibitory potency (IC50 0.39 μM) versus generic analogs like oridonin, with proven in vivo efficacy across septic shock, peritonitis, and colitis models at 10 mg/kg. For researchers requiring a publication-validated, target-defined NLRP3 probe for mechanistic studies or lead optimization, generic in-class substitution is not viable. Custom packaging and bulk quantities available.

Molecular Formula C24H34O7
Molecular Weight 434.5 g/mol
Cat. No. B12427207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosthornin B
Molecular FormulaC24H34O7
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1(CCCC2(C1CC(C34C2C(CC(C3)(C(=C)C4=O)O)OC(=O)C)O)C)C
InChIInChI=1S/C24H34O7/c1-13-20(28)24-11-23(13,29)10-16(31-15(3)26)19(24)22(5)8-6-7-21(4,12-30-14(2)25)17(22)9-18(24)27/h16-19,27,29H,1,6-12H2,2-5H3/t16?,17?,18?,19?,21-,22+,23-,24-/m0/s1
InChIKeyZVPVWNQCJBMJLV-AQSGSRKJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rosthornin B – Key Properties and Sourcing Profile for this Ent-Kaurane Diterpenoid


Rosthornin B (CAS 125181-21-7) is a naturally occurring ent-kaurane diterpenoid first isolated from the dried leaves of Rabdosia rosthornii (Isodon rosthornii) [1]. It possesses a tetracyclic carbon skeleton characteristic of the kaurane class, with the defined substitution pattern ent-11α,19-diacetoxy-7β,13β-dihydroxykaur-16-en-15-one [1]. The compound has garnered attention as a direct and potent inhibitor of the NLRP3 inflammasome [2].

Why Ent-Kaurane Analogs Cannot Replace Rosthornin B in Targeted Research


The ent-kaurane diterpenoid family is characterized by profound functional diversity despite a shared tetracyclic core. Minor variations in acetylation and hydroxylation patterns—such as the 11α,19-diacetoxy-7β,13β-dihydroxy substitution unique to Rosthornin B—translate into dramatic differences in biological potency and target engagement [1][2]. Studies directly comparing Rosthornin B with other ent-kauranes (e.g., oridonin) reveal that even closely related analogs differ substantially in their ability to inhibit the NLRP3 inflammasome, underscoring that generic in-class substitution is not a viable strategy for experiments requiring specific NLRP3 modulation [2].

Quantitative Differentiation: Rosthornin B vs. In-Class Analogs and Baseline Inhibitors


NLRP3 Inflammasome Inhibition: Potency Comparison with Oridonin

Rosthornin B inhibits the NLRP3 inflammasome with an IC50 of 0.39 μM, representing the most potent activity among a panel of tested diterpenes [1]. In contrast, the well-studied ent-kaurane analog oridonin exhibits substantially weaker NLRP3 inhibition, with a reported IC50 of 1.24 μM (1240.67 nM) under comparable cellular conditions [2].

NLRP3 inflammasome anti-inflammatory innate immunity

Direct Target Engagement: Binding Affinity and Mechanism of NLRP3 Inhibition

Surface plasmon resonance (SPR) analysis demonstrates that Rosthornin B directly binds to recombinant human NLRP3 with a dissociation constant (KD) of 2.18 μM [1]. This direct interaction functionally disrupts the NLRP3-NEK7 protein-protein interaction, a critical step for inflammasome assembly and subsequent caspase-1 activation [1]. This mechanism aligns with, but improves upon, the known activity of oridonin which also binds NLRP3 but with weaker functional inhibition [1][2].

NLRP3 target engagement SPR NEK7

In Vivo Efficacy: Protection in Multiple NLRP3-Driven Disease Models

In murine models of NLRP3-associated disease, intraperitoneal administration of Rosthornin B (10 mg/kg) produced significant therapeutic benefits. Specifically, Rosthornin B treatment prolonged survival in a LPS-induced septic shock model, reduced neutrophil recruitment and IL-1β production in a MSU-induced peritonitis model, and mitigated weight loss and disease activity index (DAI) scores in a DSS-induced colitis model [1]. Comparative in vivo efficacy data for oridonin in these specific models are not reported in the same study, but the demonstrated multi-model efficacy supports Rosthornin B's translational potential [1].

in vivo pharmacology septic shock peritonitis colitis

Structural Differentiation: Unique Acetylation Pattern Among Ent-Kauranes

Rosthornin B features a distinct acetylation and hydroxylation pattern: ent-11α,19-diacetoxy-7β,13β-dihydroxykaur-16-en-15-one [1]. This differs markedly from the widely used analog oridonin, which possesses a 7,20-epoxy-1α,6β,7β,14α-tetrahydroxy-16-kauren-15-one skeleton [2]. The presence of the 11α,19-diacetoxy groups in Rosthornin B, absent in oridonin, is hypothesized to contribute to its enhanced NLRP3 binding affinity and potency [1].

ent-kaurane structure-activity relationship diterpenoid

Optimal Use Cases for Rosthornin B Based on Verifiable Differentiation


NLRP3 Inflammasome Target Validation and Mechanistic Studies

Researchers requiring a well-characterized, direct NLRP3 inhibitor to probe inflammasome biology should prioritize Rosthornin B. Its defined binding interaction with the NLRP3-NEK7 interface [1] and superior potency over oridonin [2][3] provide a robust chemical tool for dissecting NLRP3-dependent signaling pathways in both in vitro and in vivo settings.

Medicinal Chemistry Lead Optimization for Anti-Inflammatory Programs

Drug discovery programs targeting NLRP3-driven diseases (e.g., septic shock, peritonitis, colitis) can utilize Rosthornin B as a lead scaffold. Its established in vivo efficacy in multiple disease models [1] and unique ent-kaurane substitution pattern [4] offer a validated starting point for structure-activity relationship (SAR) studies and derivative synthesis aimed at improving drug-like properties.

Comparative Pharmacology Studies of Ent-Kaurane Diterpenoids

Investigators exploring the structure-activity relationships within the ent-kaurane diterpenoid family can employ Rosthornin B as a key comparator. The quantitative differences in NLRP3 inhibition between Rosthornin B and oridonin [2][3] serve as a benchmark for evaluating how specific structural modifications (e.g., 11α,19-diacetoxylation) translate into functional gains in target engagement and cellular activity.

Preclinical In Vivo Efficacy Studies for NLRP3-Associated Inflammatory Diseases

For proof-of-concept studies requiring in vivo validation of NLRP3 inhibition, Rosthornin B offers a demonstrated pharmacological effect in mouse models of septic shock, peritonitis, and colitis [1]. The compound's ability to improve survival and reduce disease severity at 10 mg/kg provides a useful benchmark for evaluating novel NLRP3-targeting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rosthornin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.